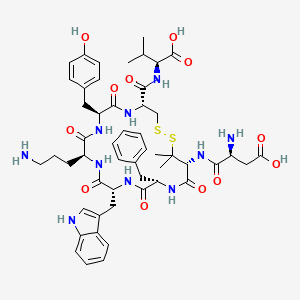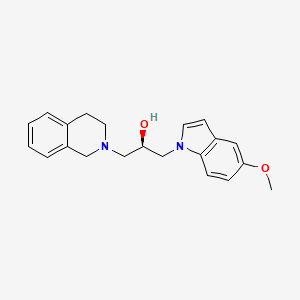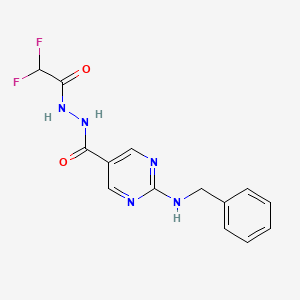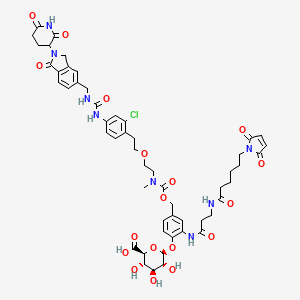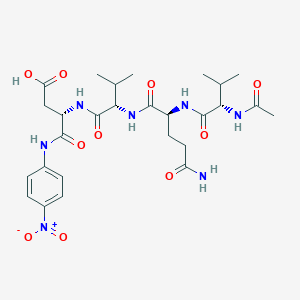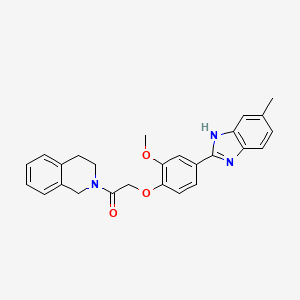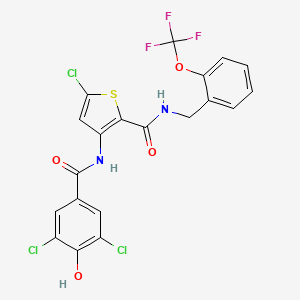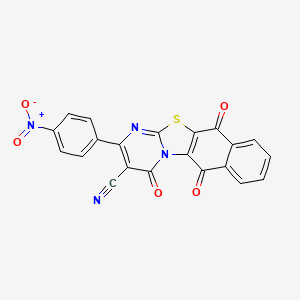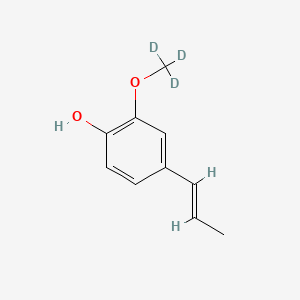
Isoeugenol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoeugenol-d3 is a deuterated form of isoeugenol, a phenylpropene derivative commonly found in essential oils such as clove oil and nutmeg oil. The deuterium labeling in this compound makes it a valuable compound for scientific research, particularly in the fields of pharmacokinetics and metabolic studies . The compound is known for its antimicrobial, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoeugenol-d3 can be synthesized through the deuteration of isoeugenol. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of isoeugenol in the presence of deuterium gas. This reaction typically requires a palladium or platinum catalyst and is conducted under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is often enhanced through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Isoeugenol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form vanillin-d3, a valuable flavoring agent.
Reduction: The compound can be reduced to form dihydrothis compound using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the allylic position, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: Vanillin-d3.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Isoeugenol-d3 has a wide range of applications in scientific research:
Mechanism of Action
Isoeugenol-d3 exerts its effects through a non-disruptive detergent-like mechanism. It interacts with cell membranes, increasing membrane fluidity and causing reversible membrane destabilization. This interaction leads to the permeabilization of the cell membrane, which is crucial for its antimicrobial activity . The compound targets phospholipid membranes and affects their integrity, fluidity, and hydration .
Comparison with Similar Compounds
Eugenol: A phenylpropene derivative with similar antimicrobial and antioxidant properties. .
Chavicol: Another phenylpropene derivative with antimicrobial properties but differs in its chemical structure and reactivity compared to isoeugenol-d3
t-Anol: A propenylphenol with similar biological activities but different molecular targets and pathways
Uniqueness of this compound: The deuterium labeling in this compound makes it unique for use in metabolic and pharmacokinetic studies. This labeling allows for precise tracking and analysis of the compound’s behavior in biological systems, providing valuable insights that are not possible with non-deuterated analogs .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
4-[(E)-prop-1-enyl]-2-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3/b4-3+/i2D3 |
InChI Key |
BJIOGJUNALELMI-MPEUKODPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C)O |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


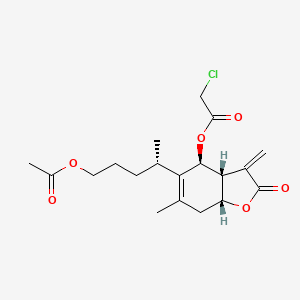

![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
